2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23BrN2O and its molecular weight is 399.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone, a complex organic molecule, has gained attention in medicinal chemistry due to its potential biological activities. This compound integrates a bromophenyl group with a dihydroisoquinoline moiety, which enhances its interaction with various biological targets. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H23BrN2O with a molecular weight of 399.3 g/mol. The presence of the bromine atom on the phenyl ring is crucial for its biological activity, potentially influencing its binding affinity to target proteins.
Property | Value |
---|---|
Molecular Formula | C21H23BrN2O |
Molecular Weight | 399.3 g/mol |
CAS Number | 2034358-32-0 |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of the dihydroisoquinoline structure have been recognized as potent inhibitors of aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancer. The mechanism involves binding to the active site of the enzyme, effectively inhibiting its function and leading to reduced cell proliferation in cancer models .
Neuropharmacological Effects
The compound has shown promise in neuropharmacology as well. Studies suggest that similar dihydroisoquinoline derivatives can modulate neurotransmitter systems and exhibit antidepressant-like effects in animal models. For example, compounds that enhance cyclic AMP (cAMP) signaling pathways have been linked to improved mood and cognitive functions .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial properties against various pathogens. The structural features allow for effective interaction with bacterial enzymes or receptors, potentially leading to growth inhibition .
Study on Anticancer Activity
In a study focusing on the anticancer effects of similar compounds, researchers synthesized various dihydroisoquinoline derivatives and assessed their efficacy against prostate cancer cells. The results indicated that specific modifications to the dihydroisoquinoline structure significantly enhanced cytotoxicity compared to controls .
Neuropharmacological Assessment
A separate investigation evaluated the antidepressant-like effects of related compounds in mice. The study utilized behavioral tests such as the forced swim test and tail suspension test to measure changes in immobility time. Compounds exhibiting structural similarities demonstrated a significant reduction in immobility time, indicating potential antidepressant properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
- Neurotransmitter Modulation : It may enhance cAMP signaling pathways affecting mood regulation.
- Antimicrobial Action : Its structural features allow it to interact with bacterial targets effectively.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O/c22-19-7-5-16(6-8-19)13-21(25)24-12-10-20(15-24)23-11-9-17-3-1-2-4-18(17)14-23/h1-8,20H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYUNFIUVVHGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.